BenchChemオンラインストアへようこそ!

Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Serotonin 5-HT6 receptor antagonists hERG cardiac safety regioisomer selectivity

Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one (CAS 148191-54-2) is a fused tricyclic heterocycle (C9H6N4O, MW 186.17 g/mol) that constitutes the angular [3,4-e] regioisomer of the pyrazolo-pyrido-pyrimidine ring system, first reported as a novel heterocyclic scaffold in 1990. The scaffold bears a lactam carbonyl at position 6, which provides a hydrogen-bond donor/acceptor motif critical for target engagement, and offers three distinct vectors (C-2, C-3, N-7) for modular derivatization.

Molecular Formula C9H6N4O
Molecular Weight 186.17 g/mol
CAS No. 148191-54-2
Cat. No. B1436602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
CAS148191-54-2
Molecular FormulaC9H6N4O
Molecular Weight186.17 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C2=C1N3C(=CC=N3)N=C2
InChIInChI=1S/C9H6N4O/c14-9-6-5-11-8-2-4-12-13(8)7(6)1-3-10-9/h1-5H,(H,10,14)
InChIKeyUZIKPIHZEPEKNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one (CAS 148191-54-2): Core Heterocyclic Scaffold for CNS-Focused and Anti-Inflammatory Library Synthesis


Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one (CAS 148191-54-2) is a fused tricyclic heterocycle (C9H6N4O, MW 186.17 g/mol) that constitutes the angular [3,4-e] regioisomer of the pyrazolo-pyrido-pyrimidine ring system, first reported as a novel heterocyclic scaffold in 1990 . The scaffold bears a lactam carbonyl at position 6, which provides a hydrogen-bond donor/acceptor motif critical for target engagement, and offers three distinct vectors (C-2, C-3, N-7) for modular derivatization. Commercially available building-block grades are supplied at ≥95% purity (HPLC) with lot-specific certificates of analysis, and the compound is stable under long-term storage in cool, dry conditions . The unsubstituted parent scaffold serves as the universal synthetic intermediate for preparing focused libraries of benzodiazepine receptor ligands , 5-HT6 receptor antagonists , and anti-inflammatory agents described in the patent literature .

Why Generic Substitution Fails for Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one (CAS 148191-54-2): Regioisomer-Dependent Pharmacology and Substitution-Dependent Activity


The pyrazolo-pyrido-pyrimidinone scaffold exists in two regioisomeric forms—angular [3,4-e] and linear [4,3-d]—that, despite identical atomic composition, display dramatically different off-target liability profiles: the angular 5-HT6 antagonist (compound 5) exhibits a hERG IC50 of 54.2 μM, whereas its linear congener (compound 11) shows a 108-fold higher hERG block (IC50 = 0.5 μM), demonstrating that regioisomer identity alone can determine cardiac safety margins . Moreover, within the angular [3,4-e] series, the unsubstituted parent scaffold is essentially silent in antimicrobial screening, with a library of 28 N-7-substituted derivatives also showing no significant activity against standard bacterial or fungal strains , confirming that biological activity is not intrinsic to the core but strictly governed by the nature and position of appended substituents. Consequently, substituting a different pyrazolo-pyrido-pyrimidine isomer or an improperly substituted analog for the specific CAS 148191-54-2 building block can lead to fundamentally altered target engagement, unexpected toxicity, or complete loss of function in downstream assay cascades.

Quantitative Differentiation Evidence for Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one (CAS 148191-54-2) Against Closest Structural Analogs


Angular [3,4-e] Regioisomer Exhibits 108-Fold Lower hERG Affinity than Linear [4,3-d] Congener in 5-HT6 Antagonist Series

In a direct head-to-head comparison of 3-phenylsulfonyl-substituted angular (pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine) and linear (pyrazolo[1,5-a]pyrido[4,3-d]pyrimidine) tricyclic cores sharing identical substituent patterns, the angular representative compound 5 demonstrated a hERG potassium channel IC50 of 54.2 μM, whereas the linear analog compound 11 exhibited a 108-fold more potent hERG block (IC50 = 0.5 μM) while maintaining comparable 5-HT6 receptor antagonism (both series delivering low nanomolar IC50 values) . Both compounds retained weak 5-HT2B activity (angular 5: IC50 = 6.16 μM; linear 11: no binding up to 10 μM), but the dramatic hERG differential rendered the angular scaffold the preferred development candidate .

Serotonin 5-HT6 receptor antagonists hERG cardiac safety regioisomer selectivity

5-HT6 Receptor Selectivity: Angular Scaffold Achieves >3,400-Fold Discrimination Over 5-HT2B

Within the angular pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine series, the 3-phenylsulfonyl-substituted lead compound 5 exhibited an IC50 of 1.8 nM at the 5-HT6 receptor versus an IC50 of 6,160 nM (6.16 μM) at the 5-HT2B receptor, corresponding to a selectivity window exceeding 3,400-fold . The linear [4,3-d] analog compound 11 displayed complete absence of 5-HT2B binding (no binding detected at concentrations up to 10 μM), yet its dramatically elevated hERG liability (IC50 = 0.5 μM) negated this selectivity advantage, leaving the angular scaffold as the only regioisomer combining high 5-HT6 potency with acceptable off-target profiles across both 5-HT2B and hERG channels .

5-HT6 receptor 5-HT2B counter-screen receptor selectivity

Antimicrobial Inactivity Establishes a Clean Baseline for Target-Specific Screening Cascades

A systematic antimicrobial evaluation of 28 N-7-substituted pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-one derivatives (compounds 9–36, synthesized via reaction of ethyl 7-dimethylaminovinyl pyrazolo[1,5-a]pyrimidin-6-carboxylates with primary amines) demonstrated no significant antibacterial or antifungal activity in standard in vitro susceptibility assays . This finding was corroborated by a second independent study (Part II) evaluating 16 additional derivatives (4a–p), which similarly yielded no meaningful antimicrobial hits . In contrast, the structurally related pyrazolo[3,4-d]pyrimidine scaffold has produced multiple derivatives with MIC values in the 2–32 μg/mL range against Gram-positive and Gram-negative bacteria , making the [3,4-e] angular scaffold a chemically distinguishable negative-control platform.

Antimicrobial screening negative control assay interference

Benzodiazepine Receptor Ligand Potential: Substitution at N-7 Dictates Affinity Modulation Relative to the Parent Scaffold

The pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one scaffold was specifically designed and validated as a benzodiazepine receptor (BZR) ligand core through the reaction of 7-dimethylaminovinyl pyrazolo[1,5-a]pyrimidine-6-carboxylate precursors with ammonium acetate and primary amines . While the unsubstituted parent compound (R = H at N-7) provides the minimal tricyclic pharmacophore, structure-affinity relationship studies demonstrate that N-7 substitution with arylalkyl groups produces derivatives with measurable BZR affinity, and the regiospecific cyclization chemistry enables systematic exploration of the N-7 vector while preserving the angular [3,4-e] topology . This establishes the commercial building block (CAS 148191-54-2) as the essential starting material for generating BZR-focused libraries, as opposed to pre-substituted analogs that restrict SAR exploration to a single substituent.

Benzodiazepine receptor GABAA allosteric modulation structure-affinity relationship

Defined Application Scenarios for Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one (CAS 148191-54-2)


CNS Drug Discovery: 5-HT6 Receptor Antagonist Lead Optimization with Reduced Cardiac Liability

Medicinal chemistry teams pursuing 5-HT6 receptor antagonists for cognitive enhancement or antipsychotic indications should select the angular [3,4-e] scaffold (CAS 148191-54-2) as their core building block over the linear [4,3-d] isomer. As demonstrated in the Ivachtchenko et al. study, the angular topology delivers equivalent 5-HT6 potency (low nanomolar IC50) while reducing hERG channel block by 108-fold relative to the linear congener (angular IC50 = 54.2 μM vs. linear IC50 = 0.5 μM) . Starting from the unsubstituted parent scaffold, teams can install 3-phenylsulfonyl and 5,7-disubstitution patterns to generate focused libraries with pre-validated selectivity (>3,400-fold over 5-HT2B) and a clean cardiac safety profile .

Benzodiazepine Receptor Ligand Library Synthesis via Regiospecific N-7 Derivatization

The parent scaffold is the universal precursor for constructing pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one libraries targeting the benzodiazepine binding site of GABAA receptors. The established synthetic route—condensation of ethyl 7-dimethylaminovinyl pyrazolo[1,5-a]pyrimidine-6-carboxylate precursors with diverse primary amines—proceeds regiospecifically to deliver N-7-substituted derivatives while preserving the angular [3,4-e] topology . Using the unsubstituted building block (CAS 148191-54-2) rather than a pre-functionalized analog enables parallel synthesis of 20–50 compound libraries in a single synthetic campaign, directly supporting SAR-by-catalog and iterative lead optimization workflows .

Anti-Inflammatory Agent Development via C-2/C-3 Substitution on the Angular Core

The angular pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine scaffold is claimed in US Patent 4,066,645 as the core structure for anti-inflammatory agents, with preferred embodiments specifying C-2 lower alkyl substitution (especially methyl), C-3 hydrogen or methyl, and C-4 halogen, alkoxy, or dialkylamino groups . Procurement of the parent scaffold enables exploration of this substitution space without structural bias from pre-installed functionality, supporting the generation of proprietary, patentable composition-of-matter claims distinct from the prior art .

Specificity Control in Multi-Target Antimicrobial Screening Cascades

For screening facilities running antibacterial or antifungal phenotypic assays, the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-one scaffold—demonstrated to be devoid of intrinsic antimicrobial activity across two independent studies totaling 44 derivatives—serves as a validated negative-control scaffold . Libraries constructed from this core can be screened with confidence that any observed growth inhibition arises from the installed pharmacophore rather than from promiscuous scaffold-mediated membrane disruption or metal chelation, which are common false-positive mechanisms in antimicrobial screening . This contrasts with the structurally similar pyrazolo[3,4-d]pyrimidine scaffold, which carries intrinsic antibacterial activity and therefore confounds hit triage .

Quote Request

Request a Quote for Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.